2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide
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Overview
Description
2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide is a complex organic compound with the molecular formula C17H13N5O5S. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. It features a nitro group, a pyrimidinylamino group, and a sulfonylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzenecarboxamide to introduce the nitro group. This is followed by the sulfonation of the phenyl ring and subsequent coupling with 2-pyrimidinylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions, and advanced purification techniques such as crystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrimidinylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its use in different applications.
Comparison with Similar Compounds
Similar Compounds
N-2,4-pyrimidine-N-phenyl-N′-phenyl ureas: These compounds share the pyrimidine and phenyl groups but differ in their overall structure and functional groups.
Indole derivatives: These compounds have a different core structure but can exhibit similar biological activities.
Uniqueness
2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenecarboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O5S/c23-16(14-4-1-2-5-15(14)22(24)25)20-12-6-8-13(9-7-12)28(26,27)21-17-18-10-3-11-19-17/h1-11H,(H,20,23)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMZPRAFIQREP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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